molecular formula C36H46N7O20P3S B1201835 Naphthyl-2-oxomethyl-succinyl-CoA

Naphthyl-2-oxomethyl-succinyl-CoA

Cat. No. B1201835
M. Wt: 1021.8 g/mol
InChI Key: GXAPHCAQTPKOBU-NWIMEVMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthyl-2-oxomethyl-succinyl-CoA is a polyol.

Scientific Research Applications

Anaerobic Degradation Pathways

Naphthyl-2-oxomethyl-succinyl-CoA plays a role in the anaerobic degradation pathways of certain hydrocarbons. A study by Safinowski and Meckenstock (2004) explored the enzymatic reactions in anaerobic degradation of 2-methylnaphthalene, highlighting the formation of naphthyl-2-methyl-succinic acid and its subsequent conversion to naphthyl-2-oxomethyl-succinyl-CoA (Safinowski & Meckenstock, 2004).

Enzymatic Reactions and Activation

The initial methylation reaction in anaerobic naphthalene degradation, involving the sulfate-reducing culture N47, utilizes naphthalene or 2-methylnaphthalene as carbon sources. This process includes the conversion to 2-naphthoic acid, with naphthyl-2-oxomethyl-succinyl-CoA as an intermediate product (Safinowski & Meckenstock, 2006).

Genomic and Proteomic Analysis

A combined genomic and proteomic approach identified gene clusters involved in the anaerobic degradation of 2-methylnaphthalene in the sulfate-reducing culture N47. This included the identification of enzymes converting 2-methylnaphthalene to naphthyl-2-oxomethyl-succinyl-CoA (Selesi et al., 2009).

Vitamin K2 Biosynthesis

Research by Meganathan and Bentley (1979) on menaquinone (vitamin K2) biosynthesis identified an enzymatic pathway involving the conversion of o-succinylbenzoic acid to naphthoic acids, which relates to naphthyl-2-oxomethyl-succinyl-CoA in its pathway (Meganathan & Bentley, 1979).

properties

Product Name

Naphthyl-2-oxomethyl-succinyl-CoA

Molecular Formula

C36H46N7O20P3S

Molecular Weight

1021.8 g/mol

IUPAC Name

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-yl-4-oxobutanoic acid

InChI

InChI=1S/C36H46N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,28-30,34,48-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,28-,29-,30?,34-/m1/s1

InChI Key

GXAPHCAQTPKOBU-NWIMEVMBSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Naphthyl-2-oxomethyl-succinyl-CoA
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Reactant of Route 6
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